molecular formula C10H20O B150136 Neoisomenthol CAS No. 491-02-1

Neoisomenthol

Cat. No. B150136
CAS RN: 491-02-1
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UHFFFAOYSA-N
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Description

Neoisomenthol is a chemical compound that belongs to the class of monoterpenoids. It is a colorless liquid with a minty odor and is widely used in the pharmaceutical, food, and cosmetics industries. This compound is synthesized from menthol through a chemical process that involves isomerization and hydrogenation.

Scientific Research Applications

Stereochemical Analysis

Neoisomenthol's stereochemistry, a key aspect of its scientific applications, has been extensively studied. Reinscheid and Reinscheid (2016) conducted a detailed study analyzing menthol isomers, including this compound, using both experimental and theoretical data. Their work was crucial in determining the absolute configuration of this compound, which has seen inconsistencies in structural representations in past literature. This research is foundational for understanding the molecular structure and behavior of this compound in various applications (Reinscheid & Reinscheid, 2016).

Anticancer Potential

A significant application of this compound is in the field of cancer research. Fatima et al. (2021) discovered that neomenthol (a stereoisomer of this compound) exhibits anticancer properties, specifically against human epidermoid carcinoma cells. The study highlighted neomenthol's ability to inhibit hyaluronidase activity and affect tubulin polymerization, crucial factors in tumor growth, metastasis, and angiogenesis. This suggests potential applications of this compound in similar contexts (Fatima et al., 2021).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, this compound has been a subject of interest. Zubareva et al. (1989) studied the hydrogenation of menthone-isomenthone mixtures, where this compound was predominantly formed using specific catalysts. This research is significant for understanding and improving the synthetic pathways for producing this compound and its isomers, which are valuable in various industrial applications (Zubareva, Klabunovskii, & Kheifits, 1989).

Mass Spectrometry and Chromatography

This compound has also been studied in the context of mass spectrometry and gas chromatography. Dekic et al. (2021) created comprehensive mass spectral and chromatographic data libraries for a series of esters of diastereomeric menthols, including this compound. This research is vital for accurate identification and analysis of this compound in various substances, particularly in the food industry where it is used for its aroma properties (Dekic, Radulović, Selimović, & Boylan, 2021).

Mechanism of Action

Target of Action

Neoisomenthol, like its isomer menthol, primarily targets the Transient Receptor Potential Melastatin-8 (TRPM8) channels . TRPM8 channels are expressed in a subset of sensory neurons of the dorsal root ganglia and the trigeminal ganglia . These channels play a crucial role in the body’s thermoregulation and defense systems, but also contribute to allodynia and hyperalgesia associated with cold .

Mode of Action

This compound, as a selective activator of TRPM8 channels, imparts a cooling effect by initially stimulating nociceptors and then desensitizing them . It appears that topically applied this compound may also activate higher central analgesic pathways . The isopropyl or hydroxyl group in this compound interacts with the S4 or S3 helix in TRPM8, respectively .

Biochemical Pathways

The biosynthesis of this compound involves the formation and subsequent cyclization of the universal monoterpene precursor geranyl diphosphate to the parent olefin (−)-(4S)-limonene as the first committed reaction of the sequence . Following hydroxylation at C3, a series of four redox transformations and an isomerization occur in a general “allylic oxidation–conjugate reduction” scheme .

Pharmacokinetics

It is known that menthol, a closely related compound, can significantly influence the functional characteristics of a number of different kinds of ligand and voltage-gated ion channels . This suggests that at least some of the biological and pharmacological effects of this compound can be mediated by alterations in cellular excitability .

Result of Action

The activation of TRPM8 channels by this compound leads to an influx of Ca2+ into the primary sensory neuron, leading to its activation and the propagation of action potentials . This results in a cooling sensation and potential analgesic effects .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the absolute configuration of this compound has a great impact on its organoleptic properties . While the isomers isomenthol, neomenthol and this compound have a rather unpleasant smell with earthy and musty notes, menthol is associated with the typical fresh minty aroma and has a subjective cooling sensation on the human mucosa . As the chemoreceptors of the body can be highly shape sensitive, the fresh and cool aroma of the L-(−)-menthol enantiomer (Laevomenthol) is perceived much stronger than that of D-(+)-menthol, which in addition has some slightly unpleasant notes .

Biochemical Analysis

Biochemical Properties

Neoisomenthol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is synthesized from primary metabolism, requiring eight enzymatic steps . The process involves the formation and subsequent cyclization of the universal monoterpene precursor geranyl diphosphate to the parent olefin (−)- (4 S )-limonene as the first committed reaction of the sequence .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is known to exhibit biological activity in vitro and in vivo, including anti-inflammatory, antibacterial, analgesic, antipruritic, anticancer, and antifungal effects . It influences cell function by decreasing pro-inflammatory cytokines and related inflammatory markers, as well as associated pathway activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is a selective activator of transient receptor potential cation channel subfamily M member 8 (TRPM8) channels . At high concentrations, this compound can generate cold allodynia . It also causes analgesic effects through TRPM8-independent mechanisms, such as the TRPV1, which is involved in the transmission and modulation of nociception .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While the isomers isomenthol, neomenthol, and this compound have a rather unpleasant smell with earthy and musty notes, menthol is associated with the typical fresh minty aroma and has a subjective cooling sensation on the human mucosa .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific studies detailing the threshold effects, toxic or adverse effects at high doses of this compound in animal models are currently limited.

Metabolic Pathways

This compound is involved in several metabolic pathways. The biosynthesis of this compound from primary metabolism requires eight enzymatic steps, and involves the formation and subsequent cyclization of the universal monoterpene precursor geranyl diphosphate to the parent olefin (−)- (4 S )-limonene as the first committed reaction of the sequence .

Transport and Distribution

It is known that menthol, a closely related compound, is produced synthetically on a commercial scale by several routes .

Subcellular Localization

It is known that the biosynthesis of menthol, a closely related compound, is complex and involves four subcellular compartments

properties

IUPAC Name

5-methyl-2-propan-2-ylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3
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InChI Key

NOOLISFMXDJSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029650
Record name Menthol
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Molecular Weight

156.26 g/mol
Source PubChem
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Physical Description

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour
Record name Cyclohexanol, 5-methyl-2-(1-methylethyl)-
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Record name Menthol
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Record name Menthol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg
Record name MENTHOL
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Record name p-Menthan-3-ol
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Solubility

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water
Record name MENTHOL
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Record name Menthol
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Density

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°)
Record name MENTHOL
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Record name Menthol
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Vapor Pressure

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/
Record name Menthol
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Mechanism of Action

Exposure to low temperatures often causes allergic responses or urticaria. Similarly, menthol, a common food additive is also known to cause urticaria, asthma, and rhinitis. However, despite the obvious clinical implications, the molecular mechanisms responsible for inducing allergic responses to low temperatures and menthol have not been determined. Because a non-selective cation channel, transient receptor potential subtype M8 (TRPM8) is activated by cold and menthol, we hypothesized that this channel mediates cold- and menthol-induced histamine release in mast cells. Here, we report that TRPM8 is expressed in the basophilic leukemia mast cell line, RBL-2H3, and that exposure to menthol or low temperatures induced Ca(2+) influx in RBL-2H3 cells, which was reversed by a TRPM8 blocker. Furthermore, menthol, a TRPM8 agonist, induced the dose-dependent release of histamine from RBL-2H3 cells. When TRPM8 transcripts were reduced by siRNA (small interfering RNA), menthol- and cold-induced Ca(2+) influx and histamine release were significantly reduced. In addition, subcutaneous injection of menthol evoked scratching, a typical histamine-induced response which was reversed by a TRPM8 blocker. Thus, our findings indicate that TRPM8 mediates the menthol- and cold-induced allergic responses of mast cells, and suggest that TRPM8 antagonists be viewed as potential treatments for cold- and menthol-induced allergies. /DL-Menthol/, Menthol's characteristic cooling sensation is due, in part, to the activation of sensory neurons generally termed transient receptor potential (TRP) channels, in particular transient receptor potential melastatin family member 8 (TRPM8) and transient receptor potential subfamily A, member 1 (TRPA1). Menthol acts upon TRPM8 receptors by rapidly increasing intracellular calcium and mobilizing calcium flux through the channels to induce cold response signals at the application site. Aside from its cold-inducing sensation capabilities, menthol exhibits cytotoxic effects in cancer cells, induces reduction in malignant cell growth, and engages in synergistic excitation of GABA receptors and sodium ion channels resulting in analgesia. /DL-Menthol/, In recent years, the transient receptor potential melastatin member 8 (TRPM8) channel has emerged as a promising prognostic marker and putative therapeutic target in prostate cancer. We have found that forced overexpression of TRPM8 in PC-3 cells can inhibit the cell proliferation and motility probably through the TRPM8 activation. In this study, we aimed to investigate whether activating the TRPM8 channel by its selective agonist menthol can inhibit the proliferation and motility of androgen-independent prostate cancer (AIPC) with remarkable expression of TRPM8. Menthol is a naturally occurring compound, which has been widely used in cosmetics and pharmaceutical products, and also as flavoring in food. DU145 cells are androgen-independent but have a remarkable expression of TRPM8. The demonstration of the existence of TRPM8 and the absence of TRPA1 in DU145 cells provided the foundation for the following experiments, because both TRPM8 and TRPA1 are molecular targets of menthol. The outcome of MTT assay indicated that menthol inhibited the cell growth (p < 0.01). Cell cycle distribution and scratch assay analysis revealed that menthol induced cell cycle arrest at the G(0)/G(1) phase (p < 0.01). Furthermore, menthol inhibited the migration of DU145 cells by downregulating the focal-adhesion kinase. So it suggests that the activation of the existing TRPM8 channels may serve as a potential and pragmatic treatment for those AIPC with remarkable expression of TRPM8, and menthol is a useful compound for future development as an anticancer agent. /DL-Menthol/
Record name MENTHOL
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Color/Form

White crystals /89-78-1/, Crystals or granules /dl-Menthol/

CAS RN

1490-04-6, 89-78-1
Record name Menthol
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Melting Point

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/
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Synthesis routes and methods I

Procedure details

Linoleic acid (5 parts) and isopropyl myristate (2 parts) are added to cetyl alcohol (70 parts) molten at 50° C. A solution obtained by successively dissolving menthol (0.25 part), eucalyptol (0.5 part) and camphor (0.25 part) in cineol (3 parts), at a temperature of the order of 20° C., is added to the resulting solution. This gives a phase φ1.
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Synthesis routes and methods II

Procedure details

Two-hundred and sixteen parts of L-menthol and 43.2 parts of eucalyptus oil were dissolved in 100 parts of ethyl alcohol, and the resultant solution was added with 800 parts of an anhydrous maltose obtained by the method in Example for Reference 3. The resultant was granulated by spraying thereto 105 parts of a peppermint liquor, moisture content of about 50%, with stirring.
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maltose
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Synthesis routes and methods III

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
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30 g
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0.15 g
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100 g
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Synthesis routes and methods IV

Procedure details

With 1-phenylethylamine neither a satisfactory yield nor an adequate optical purity could be achieved. Quinine yielded enantiomer in good optical purity but poor yield, no yield was indicated for N-methylephedfine With 1,2-diphenylethylamine the yield is satisfactory and the optical purity very good but the reagent, as is also N-methylephedrine is very expensive. Further, it is known that 2,2-dimethylcyclopropanecarboxylic acid can be separated into the enantiomers by the diastereomeric menthyl esters, which can be obtained from the acid chloride with (+) or (-) menthol (U.S. Pat. No. 4,487,956). This process does provide usable yields and optical purities, but is relatively complicated in working up and requires the relatively expensive menthol.
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Synthesis routes and methods V

Procedure details

A sensate composition was prepared by mixing the (3R)-1-menthyl 3-hydroxybutyrate obtained in Example 1 with 1-menthol at a ratio of 1:9 (weight ratio). Oral sensory evaluation was carried out by preparing 1,000 ml of a 20 ppm aqueous solution of the thus obtained sensate composition, and the oral sensory evaluation was carried out also on a 20 ppm aqueous solution of 1-menthol alone as a comparison.
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(3R)-1-menthyl 3-hydroxybutyrate
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neoisomenthol
Reactant of Route 2
Neoisomenthol
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Neoisomenthol
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Neoisomenthol
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Neoisomenthol

Q & A

Q1: What is the molecular formula of neoisomenthol?

A1: The molecular formula of this compound is C10H20O.

Q2: What is the molecular weight of this compound?

A2: The molecular weight of this compound is 156.27 g/mol.

Q3: Are there any characteristic spectroscopic features of this compound?

A3: Yes, research on the infrared absorption character of menthol isomers identified key bands for distinguishing them. For this compound, characteristic bands are observed at 12.58 μm and 14.45 μm. []

Q4: How does the stereochemistry of menthol isomers affect their interaction with the transient receptor potential melastatin 8 (TRPM8) ion channel?

A4: While the exact binding configuration for each stereoisomer varies, thermodynamic mutant cycle analysis (TMCA) suggests similar molecular mechanisms of TRPM8 activation by menthol stereoisomers. Notably, the isopropyl group of menthol interacts with the S4 helix, while the hydroxyl group interacts with the S3 helix of TRPM8. []

Q5: What is the role of this compound in the industrial production of (-)-menthol?

A5: this compound is typically produced alongside other menthol isomers during the catalytic hydrogenation of thymol. While not the desired end product, it can be converted to the more commercially valuable (-)-menthol through a subsequent epimerization step. [, ]

Q6: How does the choice of catalyst and reaction conditions affect the stereoselectivity of thymol hydrogenation towards different menthol isomers?

A6: The type of catalyst and reaction conditions significantly influence the ratio of menthol isomers produced. For instance, platinum catalysts on charcoal primarily yield this compound due to favored cis-isomer formation. [] Nickel catalysts supported on different materials (Raney nickel, Ni/Cr2O3, Ni/kieselguhr) show varying stereoselectivity, with Ni/Cr2O3 exhibiting the highest selectivity towards menthol over other isomers. [, ] Solvent choice also plays a role, with different solvents impacting both the hydrogenation and isomerization processes. []

Q7: Can you elaborate on the kinetic aspects of thymol hydrogenation to menthol isomers?

A7: Kinetic studies reveal that thymol hydrogenation over nickel-chromia catalysts proceeds independently of conversion, with the rate of thymol consumption remaining constant. Initially, thermodynamically less stable cis isomers, like this compound, dominate. Trans isomers like menthol appear at higher conversions. Notably, stereoselectivity remains independent of hydrogen pressure and reaction temperature at a given conversion level. []

Q8: What are the key findings regarding the epimerization of menthol diastereomers?

A8: Research has focused on developing a kinetic model for the complex network of reactions involved in menthol diastereomer epimerization. This model incorporates the impact of mass transfer on changes in the amounts of different isomers. Experiments conducted at varying temperatures (150-210 °C) and hydrogen pressures (up to 75 bar) in a stirred reactor, with a mixture of (±)-neomenthol, (±)-menthol, and (±)-isomenthol as the starting material, allowed for the determination of standard enthalpy and entropy changes. The findings indicate a decrease in (±)-menthol yield with increasing temperature, highlighting the importance of controlling reaction conditions for optimal epimerization outcomes. []

Q9: Are there any studies on the biological activity of this compound?

A9: While this compound itself might not be the primary focus of biological activity studies, research on menthol isomers, in general, exists. For instance, studies have investigated the effects of different menthol isomers on the behavior of various termite species. Interestingly, only neomenthol and this compound, both possessing axial hydroxyl groups, exhibited significant toxicity. This observation provides insights into the structure-activity relationships of menthol isomers and their potential applications. []

Q10: Is there information available about the stability of this compound under different conditions?

A10: While specific studies focusing solely on this compound stability are limited within the provided research papers, general observations on menthol isomers can offer insights. For instance, during the epimerization process, the ratio of different menthol isomers, including this compound, changes with temperature, suggesting potential isomerization or degradation pathways at elevated temperatures. []

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